Cas no 2818-69-1 (5-Chloro-2-methyl-1H-benzimidazole)

5-Chloro-2-methyl-1H-benzimidazole is a benzimidazole derivative characterized by its chloro and methyl substituents at the 5 and 2 positions, respectively. This heterocyclic compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features contribute to its utility in constructing biologically active molecules, including inhibitors and ligands. The compound exhibits stability under standard conditions and demonstrates compatibility with a range of chemical transformations, making it valuable for research and industrial applications. Its purity and well-defined properties ensure reproducibility in synthetic processes, supporting its use in advanced chemical development.
5-Chloro-2-methyl-1H-benzimidazole structure
2818-69-1 structure
Product Name:5-Chloro-2-methyl-1H-benzimidazole
CAS No:2818-69-1
MF:C8H7ClN2
MW:166.607580423355
MDL:MFCD00014559
CID:43447
PubChem ID:87565838
Update Time:2025-06-11

5-Chloro-2-methyl-1H-benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-2-methyl-1H-benzo[d]imidazole
    • 2-Methyl-5-chlorobenzimidazole
    • 5-Chloro-2-methyl-1H-benzimidazole
    • 5-Chloro-2-methylbenzimidazole
    • Rosalin
    • 1H-BenziMidazole,6-chloro-2-Methyl
    • 2-Methyl-5-chloro-1H-benzimidazole
    • 2-Methyl-6-chloro-1H-benzimidazole
    • 5-chloro-2-methyl-1h-benzimidazol
    • 6-CHLORO-2-METHYL-1H-BENZIMIDAZOLE
    • 1H-Benzimidazole, 5-chloro-2-methyl-
    • 5-chloro-2-methyl-1H-1,3-benzodiazole
    • Benzimidazole, 5-chloro-2-methyl-
    • 1H-Benzimidazole, 6-chloro-2-methyl-
    • MLS002693275
    • NICFDLORAOTXMD-UHFFFAOYSA-N
    • XV988Z010H
    • SMR000013360
    • rozalin
    • NSC60139
    • PubChem7651
    • DSSTox_CID_4787
    • DTXSID8024787
    • CS-W016051
    • NCGC00258357-01
    • NSC 60139
    • 6-chloro-2-methylbenzimidazole
    • 6-chloro-2-methyl-1H-1,3-benzodiazole
    • Q27294019
    • 5-Chloro-2-methyl-1H-benzoimidazole
    • SCHEMBL2884316
    • AKOS000283127
    • NS00028431
    • EINECS 220-575-3
    • BAS 05462271
    • A18569
    • PS-3416
    • MFCD00014559
    • NCGC00091856-01
    • SY050952
    • AKOS003573857
    • CHEMBL72244
    • CHLORO-2-METHYL-1H-BENZIMIDAZOLE, 5-
    • 5-Chloro-2-methyl-1H-benzimidazole #
    • UNII-XV988Z010H
    • DTXCID004787
    • AB01154
    • NCGC00091856-02
    • BENZIMIDAZOLE, 5(OR 6)-CHLORO-2-METHYL-
    • MLS002415704
    • FT-0612973
    • NSC-60139
    • CAS-2818-69-1
    • BDBM50404923
    • Tox21_200803
    • 2818-69-1
    • HMS3041B21
    • D78605
    • ALBB-028793
    • BENZIMIDAZOLE, 6-CHLORO-2-METHYL-
    • MDL: MFCD00014559
    • Inchi: 1S/C8H7ClN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11)
    • InChI Key: NICFDLORAOTXMD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)NC(C)=N2

Computed Properties

  • Exact Mass: 166.03000
  • Monoisotopic Mass: 166.03
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.7
  • Topological Polar Surface Area: 28.7

Experimental Properties

  • Color/Form: Brown solid
  • Density: 1.351
  • Melting Point: 205.0 to 211.0 deg-C
  • Boiling Point: 374.7°Cat760mmHg
  • Flash Point: 212.2°C
  • Refractive Index: 1.675
  • Water Partition Coefficient: <0.1 g/100 mL at 21.5 ºC
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 28.68000
  • LogP: 2.52470
  • Solubility: Soluble in water
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

5-Chloro-2-methyl-1H-benzimidazole Security Information

5-Chloro-2-methyl-1H-benzimidazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 5-Chloro-2-methyl-1H-benzimidazole

Introduction to 5-Chloro-2-methyl-1H-benzimidazole (CAS No. 2818-69-1)

5-Chloro-2-methyl-1H-benzimidazole, identified by its Chemical Abstracts Service (CAS) number 2818-69-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzimidazole family, a class of molecules known for their diverse biological activities and therapeutic potential. The structural features of 5-Chloro-2-methyl-1H-benzimidazole, particularly the presence of a chlorine substituent at the 5-position and a methyl group at the 2-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and synthetic chemistry.

The benzimidazole core is a prominent pharmacophore in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of electron-withdrawing and electron-donating groups at specific positions on the benzimidazole ring can modulate its biological activity, making it an attractive platform for structure-activity relationship (SAR) studies. 5-Chloro-2-methyl-1H-benzimidazole is no exception, as its specific substitution pattern allows for further functionalization and exploration of its pharmacological profile.

In recent years, there has been a surge in research focused on developing novel benzimidazole derivatives with enhanced efficacy and reduced side effects. The chlorine atom in 5-Chloro-2-methyl-1H-benzimidazole serves as a reactive site for further chemical modifications, enabling the synthesis of more complex molecules. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups at various positions on the benzimidazole ring, expanding its utility in drug development.

One of the most promising applications of 5-Chloro-2-methyl-1H-benzimidazole is in the field of oncology. Benzimidazole derivatives have shown significant promise as kinase inhibitors, particularly in targeting tyrosine kinases that are overexpressed in cancer cells. The methyl group at the 2-position of 5-Chloro-2-methyl-1H-benzimidazole can be leveraged to optimize binding interactions with protein targets, improving drug potency and selectivity. Additionally, the chlorine substituent can participate in hydrogen bonding or π-stacking interactions with residues in the active site of enzymes, further enhancing binding affinity.

Recent studies have also explored the antimicrobial properties of 5-Chloro-2-methyl-1H-benzimidazole and its derivatives. Antibiotic resistance remains a major global health challenge, prompting researchers to seek novel compounds that can overcome existing resistance mechanisms. Benzimidazoles have demonstrated activity against a wide range of bacterial and fungal pathogens, making them an attractive class of compounds for developing new antimicrobial agents. The structural flexibility of 5-Chloro-2-methyl-1H-benzimidazole allows for the design of molecules that can interact with bacterial cell wall synthesis or DNA replication pathways, inhibiting pathogen growth.

The synthesis of 5-Chloro-2-methyl-1H-benzimidazole typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route involves the condensation of o-chlorobenzoyl chloride with guanidine hydrochloride under basic conditions to form 2-chlorobenzimidine. Subsequent methylation using methyl iodide or dimethyl sulfate yields 5-Chloro-2-methyl-1H-benzimidazole. This method is efficient and scalable, making it suitable for industrial production.

In conclusion, 5-Chloro-2-methyl-1H-benzimidazole (CAS No. 2818-69-1) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent scaffold for developing novel drugs targeting various diseases, including cancer and infections. Ongoing research continues to uncover new applications and synthetic strategies for this compound, underscoring its importance in modern medicinal chemistry.

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